EGFR/ErbB-2 Inhibitor

Catalog No.
S1494749
CAS No.
179248-61-4
M.F
C23H21N3O3
M. Wt
387.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGFR/ErbB-2 Inhibitor

CAS Number

179248-61-4

Product Name

EGFR/ErbB-2 Inhibitor

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Synonyms

4-[[4-[Benzyloxy]phenyl]amino]-6,7-dimethoxyquinazoline; 4557W

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
  • Origin: Specific details about the origin of a generic "EGFR/ErbB-2 Inhibitor" are not readily available. However, several research compounds fall under this category, each synthesized in a laboratory setting [].
  • Significance: EGFR and ErbB-2 are overexpressed or mutated in various cancers. Inhibiting these proteins disrupts cancer cell growth and survival signaling pathways, making EGFR/ErbB-2 inhibitors promising candidates for targeted cancer therapy [].

Molecular Structure Analysis

While the specific structure of a general "EGFR/ErbB-2 Inhibitor" may vary, many share common features:

  • Key features: These inhibitors are often small molecules containing aromatic rings and nitrogen-containing heterocyclic groups [].
  • Notable aspects: The specific arrangement of these functional groups allows them to bind to the active sites of EGFR and ErbB-2, blocking their signaling activity [].

Chemical Reactions Analysis

  • C-C bond formation reactions (Suzuki coupling, Heck reaction) []
  • Introduction of functional groups (nucleophilic substitution, acylation) []

Physical And Chemical Properties Analysis

  • Solid at room temperature based on their small molecule structure [].
  • Soluble in organic solvents due to the presence of aromatic rings [].
  • Relatively stable under controlled laboratory conditions [].

EGFR/ErbB-2 inhibitors act by binding to the ATP-binding pocket of EGFR and ErbB-2 proteins. This prevents the binding of ATP, a crucial energy molecule needed for the proteins to activate downstream signaling pathways that promote cell growth and survival [].

  • Toxicity: These inhibitors may target healthy cells with similar proteins, leading to side effects [].
  • Limited efficacy: Cancer cells can develop resistance to these inhibitors over time [].

Mechanisms of Action

EGFR/ErbB-2 inhibitors primarily act through two main mechanisms:

  • Tyrosine Kinase Inhibition: These drugs bind to the intracellular domain of EGFR and ErbB-2, specifically targeting the ATP-binding pocket of their tyrosine kinase domain. This prevents the phosphorylation of specific protein targets downstream of the receptor, effectively blocking the signaling cascade that promotes uncontrolled cell growth and survival.
  • Antibody-Mediated Targeting: Some EGFR/ErbB-2 inhibitors, such as trastuzumab, are monoclonal antibodies that bind to the extracellular domain of ErbB-2. This binding triggers a cascade of events that leads to the depletion of ErbB-2 from the cell surface, hindering its ability to participate in signaling pathways.

Applications in Cancer Research

EGFR/ErbB-2 inhibitors have shown promising efficacy in treating various types of cancers, with ongoing research exploring their potential in different settings:

  • Non-Small Cell Lung Cancer (NSCLC): EGFR mutations are found in a subset of NSCLC patients. EGFR/ErbB-2 inhibitors, such as erlotinib and gefitinib, have demonstrated significant improvement in progression-free survival and overall survival in patients with these specific mutations [].
  • Breast Cancer: Overexpression of ErbB-2 is observed in approximately 20-30% of breast cancer cases. Trastuzumab, an antibody targeting ErbB-2, has become a cornerstone therapy in HER2-positive breast cancer, improving patient outcomes in combination with other treatment modalities [].
  • Other Cancers: Research is actively exploring the use of EGFR/ErbB-2 inhibitors in other cancer types, including head and neck squamous cell carcinoma, gastrointestinal cancers, and pancreatic cancer. Studies are evaluating their efficacy as single agents or in combination with other therapies [].

Research Challenges and Future Directions

Despite the encouraging progress, several challenges remain in utilizing EGFR/ErbB-2 inhibitors:

  • Development of resistance: Cancer cells can develop resistance to these drugs through various mechanisms, limiting their long-term effectiveness. Research is ongoing to identify predictive biomarkers and develop combination therapies to overcome resistance [].
  • Optimizing treatment strategies: Identifying the optimal treatment regimens, including dosage schedules and combinations with other therapies, is crucial for maximizing efficacy while minimizing side effects.
  • Exploring new targets: The development of next-generation EGFR/ErbB-2 inhibitors with improved potency and targeting specificity is an active area of research, exploring novel mechanisms to disrupt cancer cell growth and survival pathways.

XLogP3

4.8

Appearance

Assay:≥95%A crystalline solid

Wikipedia

EGFR/ErbB-2 inhibitor

Dates

Modify: 2023-08-15

Explore Compound Types